gamma-Glutamylarginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Glutamylarginine is a dipeptide composed of gamma-glutamate and arginine. It is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids and derivatives . This compound can be isolated from natural sources such as Panax ginseng .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Glutamylarginine can be synthesized through the enzymatic reaction involving gamma-glutamyl transferase (GGT). This enzyme catalyzes the transfer of the gamma-glutamyl moiety from glutathione to an acceptor amino acid, in this case, arginine . The reaction conditions typically involve a buffered aqueous solution at a pH suitable for enzyme activity, often around pH 7-8.
Industrial Production Methods
Industrial production of this compound is not widely documented. similar compounds are often produced through microbial fermentation processes. For instance, gamma-glutamyl peptides can be produced using genetically modified strains of Bacillus subtilis, which are known for their ability to secrete gamma-glutamyl compounds .
Chemical Reactions Analysis
Types of Reactions
Gamma-Glutamylarginine undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by gamma-glutamyl transferase, leading to the breakdown of the dipeptide into its constituent amino acids.
Transpeptidation: Involving the transfer of the gamma-glutamyl group to other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Requires water and gamma-glutamyl transferase under physiological conditions.
Transpeptidation: Involves gamma-glutamyl transferase and an acceptor amino acid or peptide in an aqueous buffer.
Major Products
Hydrolysis: Produces gamma-glutamate and arginine.
Transpeptidation: Produces gamma-glutamyl derivatives of the acceptor amino acid or peptide.
Scientific Research Applications
Gamma-Glutamylarginine has several applications in scientific research:
Biochemistry: Used to study the gamma-glutamyl cycle and its role in amino acid transport and metabolism.
Pharmacology: Investigated for its potential role in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Medicine: Explored for its potential antioxidant properties and its role in cellular detoxification processes.
Mechanism of Action
Gamma-Glutamylarginine exerts its effects primarily through its involvement in the gamma-glutamyl cycle. This cycle is crucial for the metabolism of glutathione, a major cellular antioxidant. Gamma-glutamyl transferase catalyzes the transfer of the gamma-glutamyl group from glutathione to amino acids, facilitating their transport into cells . This process is essential for maintaining cellular redox balance and detoxification .
Comparison with Similar Compounds
Similar Compounds
Gamma-Glutamylcysteine: Another gamma-glutamyl peptide involved in glutathione synthesis.
Gamma-Glutamyltaurine: Known for its immunostimulatory activities.
Gamma-Glutamylcysteinylglycine (Glutathione): A tripeptide with significant antioxidant properties.
Uniqueness
Gamma-Glutamylarginine is unique due to its specific composition and its role as a breakdown product of larger proteins. Its ability to participate in the gamma-glutamyl cycle and facilitate amino acid transport distinguishes it from other gamma-glutamyl peptides .
Properties
CAS No. |
31106-03-3 |
---|---|
Molecular Formula |
C11H21N5O5 |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H21N5O5/c12-6(9(18)19)3-4-8(17)16-7(10(20)21)2-1-5-15-11(13)14/h6-7H,1-5,12H2,(H,16,17)(H,18,19)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1 |
InChI Key |
AKAHWGGIUSJNNM-BQBZGAKWSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CCC(C(=O)O)N)CN=C(N)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.